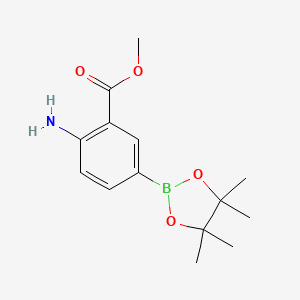

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

Descripción general

Descripción

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is a boronic ester derivative widely used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions. This compound is valued for its stability and reactivity, making it a crucial intermediate in the synthesis of various pharmaceuticals and organic materials.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate typically involves the following steps:

Starting Material: The process begins with the preparation of 2-amino-5-bromobenzoic acid.

Borylation Reaction: The brominated compound undergoes a borylation reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in a solvent like dimethylformamide (DMF) at elevated temperatures.

Esterification: The resulting boronic acid intermediate is then esterified with methanol in the presence of an acid catalyst to form the final product.

Industrial Production Methods

In industrial settings, the production of this compound follows similar steps but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. The reaction conditions are optimized to minimize by-products and maximize efficiency.

Análisis De Reacciones Químicas

Types of Reactions

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate undergoes various chemical reactions, including:

Suzuki-Miyaura Coupling: This is the most common reaction, where the compound reacts with aryl or vinyl halides in the presence of a palladium catalyst to form biaryl compounds.

Oxidation: The boronic ester group can be oxidized to form the corresponding phenol.

Reduction: The amino group can be reduced to form the corresponding amine derivatives.

Substitution: The ester group can undergo nucleophilic substitution reactions to form different derivatives.

Common Reagents and Conditions

Catalysts: Palladium-based catalysts are commonly used.

Solvents: DMF, toluene, and methanol are frequently employed.

Bases: Potassium carbonate, sodium hydroxide, and potassium acetate are typical bases used in these reactions.

Major Products

Biaryl Compounds: Formed through Suzuki-Miyaura coupling.

Phenols: Resulting from oxidation reactions.

Amines: Produced via reduction of the amino group.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate has shown promise in the development of new pharmaceuticals. Its structure allows for interactions with biological targets that can lead to the design of novel therapeutic agents.

Key Applications:

- Anticancer Agents: Research indicates that derivatives of this compound may exhibit cytotoxic effects against various cancer cell lines. The incorporation of boron into drug design has been linked to enhanced biological activity and selectivity towards tumor cells .

- Neuroprotective Properties: Some studies suggest that compounds with similar structures can provide neuroprotective effects, potentially useful in treating neurodegenerative diseases .

Organic Synthesis

In organic chemistry, this compound serves as a versatile reagent for various synthetic transformations.

Key Applications:

- Boron Chemistry: The presence of the boron atom allows for the formation of boronate esters which are valuable intermediates in organic synthesis. These intermediates can be used in cross-coupling reactions such as Suzuki-Miyaura coupling to form carbon-carbon bonds .

- Functionalization Reactions: This compound can be utilized for the functionalization of aromatic systems through nucleophilic substitution reactions, expanding the toolbox for chemists working on complex organic molecules .

Materials Science

The unique properties of this compound also make it an interesting candidate in materials science.

Key Applications:

- Polymer Chemistry: The compound can be incorporated into polymer matrices to enhance mechanical properties or to introduce specific functionalities into the material. This is particularly relevant in the development of smart materials that respond to stimuli .

- Nanotechnology: Its ability to form stable complexes with metal ions could be exploited in nanostructured materials for applications in catalysis or drug delivery systems .

Case Studies and Research Findings

Mecanismo De Acción

The compound exerts its effects primarily through its boronic ester group, which can form reversible covalent bonds with diols and other nucleophiles. This property is exploited in Suzuki-Miyaura coupling reactions, where the boronic ester reacts with halides to form carbon-carbon bonds. The amino group can participate in hydrogen bonding and other interactions, influencing the compound’s reactivity and binding properties.

Comparación Con Compuestos Similares

Similar Compounds

- Methyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Methyl 2-amino-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate

- Methyl 5-amino-2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)picolinate

Uniqueness

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate is unique due to its specific substitution pattern, which imparts distinct reactivity and stability. The presence of both the amino and boronic ester groups allows for versatile chemical transformations, making it a valuable intermediate in various synthetic pathways.

This compound’s stability under various reaction conditions and its ability to participate in multiple types of chemical reactions make it a standout choice for researchers and industrial chemists alike.

Actividad Biológica

Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate (CAS No. 947249-44-7) is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its biological activity based on existing literature and research findings.

- Molecular Formula : C13H19BN2O4

- Molar Mass : 278.11 g/mol

- Synonyms : Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)nicotinate

- Storage Conditions : Under inert gas (nitrogen or argon) at 2–8 °C .

The biological activity of this compound is largely attributed to its interaction with various biological targets. Preliminary studies suggest that it may exhibit:

- Antimicrobial Activity : Similar compounds have demonstrated activity against multidrug-resistant strains of bacteria such as Staphylococcus aureus and Mycobacterium abscessus, with minimum inhibitory concentration (MIC) values ranging from 4–8 μg/mL .

- Anticancer Properties : Research indicates that derivatives of this compound may inhibit cell proliferation in cancer cell lines. For instance, related compounds have shown IC50 values of less than 1 μM against certain breast cancer cell lines .

In Vivo Studies

In vivo studies on similar compounds have provided insights into their pharmacokinetic profiles and safety:

- Pharmacokinetics : A related compound exhibited moderate exposure in Sprague-Dawley rats with a maximum concentration (Cmax) of approximately 592 mg/mL and a slow elimination half-life .

- Toxicity Assessment : Safety evaluations have shown acceptable toxicity profiles at high doses (e.g., 800 mg/kg), indicating potential for therapeutic use without significant adverse effects .

Case Study 1: Antimicrobial Efficacy

A study assessed the efficacy of methyl 2-amino derivatives against resistant bacterial strains. The results indicated that these compounds could effectively reduce bacterial load in vitro and in vivo models.

| Compound | MIC (μg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 4 | MRSA |

| Compound B | 6 | Mycobacterium abscessus |

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of similar dioxaborolane derivatives. The study found that these compounds significantly inhibited tumor growth in xenograft models.

| Compound | IC50 (μM) | Cancer Cell Line |

|---|---|---|

| Compound X | 0.126 | MDA-MB-231 |

| Compound Y | 0.150 | MCF7 |

Propiedades

IUPAC Name |

methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H20BNO4/c1-13(2)14(3,4)20-15(19-13)9-6-7-11(16)10(8-9)12(17)18-5/h6-8H,16H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DQZPCTKBZUCRNT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)N)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H20BNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40672205 | |

| Record name | Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

277.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

363185-87-9 | |

| Record name | Methyl 2-amino-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40672205 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.